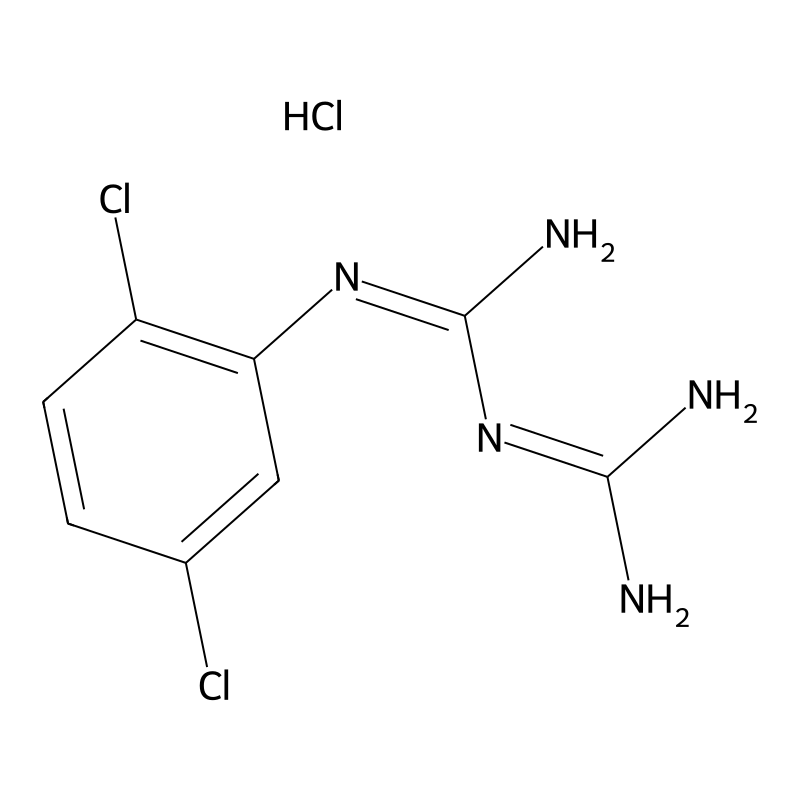1-(2,5-Dichlorophenyl)biguanide hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(2,5-Dichlorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C8H10Cl3N5 and a molecular weight of approximately 282.55 g/mol. It is classified as a biguanide derivative, which is notable for its antiseptic and disinfectant properties. This compound is structurally characterized by a biguanide backbone substituted with a dichlorophenyl group at the 1-position, specifically the 2,5-dichloro variant. Its chemical structure contributes to its unique biological activities and applications in various fields, including medicine and environmental science .
Antibacterial Properties:
1-(2,5-Dichlorophenyl)biguanide hydrochloride has been investigated for its potential antibacterial properties. Studies have shown that it exhibits activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains []. However, further research is needed to determine its efficacy and safety in clinical settings [].
Antiparasitic Effects:
This compound has also been explored for its potential antiparasitic effects. In vitro studies suggest that it may be effective against various parasites, including Leishmania and Trypanosoma species [, ]. However, in vivo studies are needed to confirm these findings and assess its potential for therapeutic development [, ].
Other Areas of Research:
-(2,5-Dichlorophenyl)biguanide hydrochloride has been investigated in other areas of scientific research, including:
- Antifungal activity: Studies suggest that it may have antifungal properties, but further research is needed [].
- Antiviral effects: Limited research indicates potential antiviral activity, but more investigation is required [].
- Enzyme inhibition: This compound has been shown to inhibit certain enzymes, but its therapeutic potential in this context remains unclear [].
- Hydrolysis: In aqueous solutions, biguanides can hydrolyze to form guanidine derivatives.
- Acylation: The amino groups in the biguanide structure can react with acylating agents, leading to the formation of N-acyl derivatives.
- Condensation reactions: The presence of multiple amino groups allows for potential condensation reactions with aldehydes or ketones.
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
1-(2,5-Dichlorophenyl)biguanide hydrochloride exhibits significant biological activity, particularly as an antimicrobial agent. It is often used in formulations aimed at reducing microbial load in medical and environmental settings. The compound has been shown to possess:
- Antiseptic properties: Effective against a variety of bacteria and fungi.
- Antiparasitic effects: Demonstrated efficacy against certain protozoan parasites.
- Potential antidiabetic effects: Similar compounds in the biguanide class, like metformin, have been linked to glucose regulation .
The synthesis of 1-(2,5-Dichlorophenyl)biguanide hydrochloride typically involves several steps:
- Formation of Biguanide: The initial step involves the reaction of cyanamide with an appropriate amine (such as guanidine) under acidic conditions to form biguanide.
- Substitution Reaction: The biguanide intermediate can then be reacted with 2,5-dichlorobenzaldehyde or its derivatives to introduce the dichlorophenyl group.
- Hydrochloride Salt Formation: Finally, the product can be converted into its hydrochloride salt by treatment with hydrochloric acid.
These methods allow for the efficient production of the compound while maintaining high purity levels .
1-(2,5-Dichlorophenyl)biguanide hydrochloride has various applications:
- Antiseptic formulations: Used in medical settings for skin disinfection and sterilization.
- Environmental disinfectants: Employed in water treatment processes to control microbial populations.
- Pharmaceutical research: Investigated for potential therapeutic uses in treating infections and metabolic disorders .
Interaction studies involving 1-(2,5-Dichlorophenyl)biguanide hydrochloride have focused on its pharmacological effects and mechanisms of action. Key findings include:
- Synergistic effects with other antimicrobials: Studies indicate that combining this compound with other antibiotics may enhance antimicrobial efficacy.
- Cellular interactions: Research has shown that it interacts with cellular membranes, leading to disruption of microbial cell integrity.
- Potential interactions with metabolic pathways: Similar compounds have been studied for their effects on glucose metabolism, suggesting possible interactions with insulin signaling pathways .
Several compounds share structural similarities with 1-(2,5-Dichlorophenyl)biguanide hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2,6-Dichlorophenyl)biguanide hydrochloride | Contains a dichlorophenyl group | Commonly used as an antiseptic |
| Metformin | Biguanide structure | Widely used for diabetes management |
| Chlorhexidine | Cationic bisbiguanide | Strong antibacterial properties |
| 1-(3,5-Dichlorophenyl)biguanide | Similar biguanide structure | Different substitution pattern on phenyl ring |
These compounds highlight the diversity within the biguanide family while emphasizing the unique 2,5-dichlorophenyl substitution in 1-(2,5-Dichlorophenyl)biguanide hydrochloride that influences its specific biological activities and applications .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








